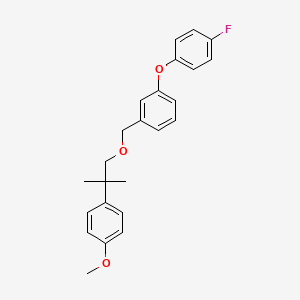
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene typically involves multiple steps, starting from commercially available precursors. The process may include:
Nucleophilic substitution reactions: to introduce the fluorine atom.
Etherification reactions: to attach the methoxyphenyl group.
Coupling reactions: to form the final benzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluorophenoxy)-2-(4-methoxyphenyl)ethanone
- 1-(4-Fluorophenoxy)-3-(4-methoxyphenyl)propane
- 1-(4-Fluorophenoxy)-2-(4-methoxyphenyl)butane
Uniqueness
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Properties
CAS No. |
80843-84-1 |
|---|---|
Molecular Formula |
C24H25FO3 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-fluoro-4-[3-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H25FO3/c1-24(2,19-7-11-21(26-3)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,16-17H2,1-3H3 |
InChI Key |
RBNLRYHTOMQUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)
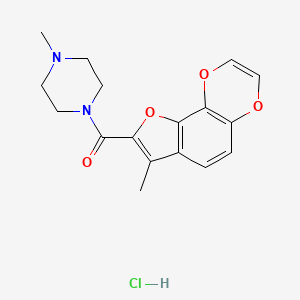
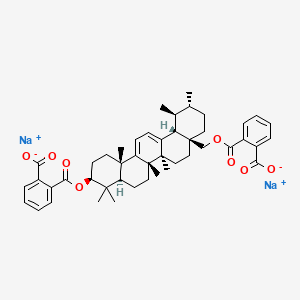
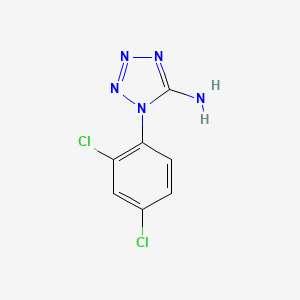
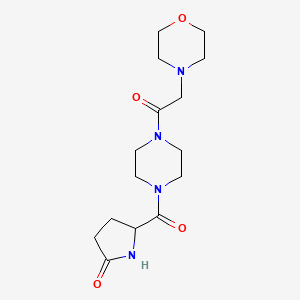
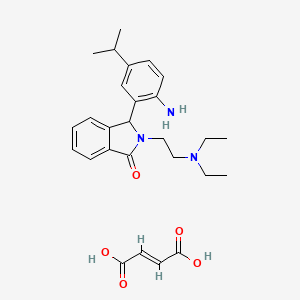



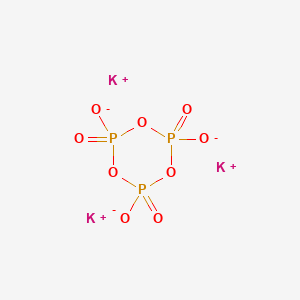
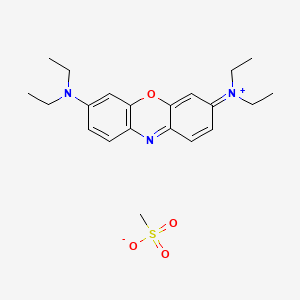
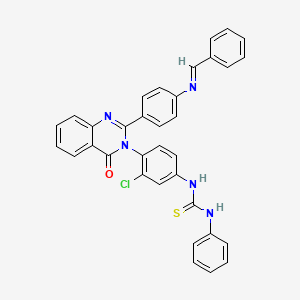
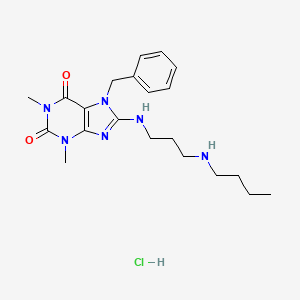
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)
